[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol
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Overview
Description
[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol is a chemical compound known for its unique structure and properties It is characterized by the presence of a heptafluoropropyl group attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol typically involves the reaction of a suitable phenyl derivative with a heptafluoropropylating agent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like palladium on carbon. The reaction is carried out at a temperature range of 0-50°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The heptafluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Formation of [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]formaldehyde or [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]carboxylic acid.
Reduction: Formation of [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)cyclohexyl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of fluorinated compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its fluorinated nature allows for the investigation of fluorine’s role in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The heptafluoropropyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The phenyl and methanol groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [4-(1,1,1,2,3,3,3-Heptafluoropropyl)phenol]
- [4-(1,1,1,2,3,3,3-Heptafluoropropyl)benzyl alcohol]
- [4-(1,1,1,2,3,3,3-Heptafluoropropyl)aniline]
Uniqueness
Compared to similar compounds, [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol is unique due to the presence of the methanol group, which imparts distinct reactivity and interaction profiles. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F7O/c11-8(9(12,13)14,10(15,16)17)7-3-1-6(5-18)2-4-7/h1-4,18H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVZAWSAJJIQMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(C(F)(F)F)(C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896322 |
Source
|
Record name | [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137162-24-3 |
Source
|
Record name | [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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